
High-Throughput Sequencing for Carp
Genomics and Transcriptomics: Application

Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carp

Cat. No.: B13450389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of high-throughput

sequencing (HTS) technologies for the genomic and transcriptomic analysis of carp species.

Carp, being economically significant in global aquaculture, are the subject of intensive

research to improve growth, disease resistance, and overall production efficiency. HTS

technologies offer unprecedented opportunities to unravel the genetic basis of these traits.[1][2]

[3][4] This guide details experimental protocols, data presentation standards, and visual

workflows to facilitate the effective implementation of these powerful research tools.

Application Notes
High-throughput sequencing has revolutionized the study of carp genetics. Whole-genome

sequencing (WGS) allows for the de novo assembly of carp genomes, identification of genetic

variations like single nucleotide polymorphisms (SNPs), and comparative genomics to

understand evolutionary relationships.[4][5][6][7] Transcriptome sequencing (RNA-Seq)

provides a snapshot of the expressed genes in a specific tissue at a specific time, enabling the

identification of genes and pathways involved in various biological processes such as growth,

immune response, and adaptation to environmental stress.[8][9][10][11]

The integration of genomics and transcriptomics data can provide a more holistic

understanding of the molecular mechanisms underlying key traits in carp.[2][8] For instance,
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identifying genetic markers associated with desirable traits through WGS can be

complemented by RNA-Seq studies to understand how these markers influence gene

expression and, consequently, the phenotype.

Experimental Protocols
Sample Collection and Nucleic Acid Extraction
2.1.1. DNA Extraction from Fin Clip or Muscle Tissue

This protocol is suitable for genomic DNA isolation for WGS. Fin clips are a non-lethal sampling

method, while muscle tissue can provide higher yields.[3][12]

Materials:

Finfish sample (fin clip or muscle tissue)

Ethanol (95-100%) for sample preservation

Lysis buffer (e.g., ATL buffer from Qiagen DNeasy Blood & Tissue Kit)

Proteinase K

Buffer AL (Qiagen kit)

Ethanol (95-100%)

QIAamp spin column (Qiagen kit)

Collection tubes

Nuclease-free water

Protocol:

Obtain a small piece of fin tissue (approx. 25 mg) or muscle tissue. For fin clips, this can be

done without harming the fish.[13]
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Immediately place the tissue in a microcentrifuge tube containing 95-100% ethanol for

preservation.

In the lab, remove the ethanol and rinse the tissue with a small amount of nuclease-free

water.

Add 180 µL of ATL buffer to the tube containing the tissue.

Add 20 µL of Proteinase K stock solution, mix by vortexing, and incubate at 55°C overnight

or until the tissue is completely lysed.[13]

Add 200 µL of Buffer AL to the sample, mix thoroughly by vortexing, and incubate at 70°C for

10 minutes.[13]

Add 200 µL of 100% ethanol to the sample and mix thoroughly.

Carefully transfer the mixture to a QIAamp spin column placed in a collection tube.

Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.

Add 500 µL of Buffer AW1 (from the kit) to the spin column and centrifuge at >8,000 x g for 1

minute. Discard the flow-through.

Add 500 µL of Buffer AW2 (from the kit) to the spin column and centrifuge at maximum speed

for 3 minutes to dry the membrane.

Place the spin column in a clean 1.5 mL microcentrifuge tube.

Add 50-100 µL of nuclease-free water directly to the center of the membrane and incubate at

room temperature for 1 minute.

Centrifuge at >8,000 x g for 1 minute to elute the DNA.

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a

fluorometer (e.g., Qubit).

2.1.2. RNA Extraction from Liver or Gill Tissue using TRIzol
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This protocol is designed for isolating high-quality total RNA for transcriptomic studies. Liver

and gill tissues are often of interest for studying metabolism and environmental responses,

respectively.

Materials:

Carp tissue (liver or gill), fresh or snap-frozen in liquid nitrogen

TRIzol reagent

Chloroform

Isopropanol

75% Ethanol (in nuclease-free water)

Nuclease-free water

Protocol:

Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent using a homogenizer.[14][15][16]

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.[17]

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake

vigorously for 15 seconds.[17]

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

RNA remains exclusively in the aqueous phase.[16]

Carefully transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of

TRIzol reagent used for the initial homogenization.[15]
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Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for

10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of

the tube.[16]

Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet

as this will make it difficult to dissolve.

Dissolve the RNA pellet in an appropriate volume of nuclease-free water.

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer (e.g., Agilent

Bioanalyzer) to check the RNA Integrity Number (RIN). A RIN value of > 7 is recommended

for RNA-Seq.

High-Throughput Sequencing Library Preparation
2.2.1. Genomic DNA Library Preparation (Illumina TruSeq Nano DNA Kit)

This protocol outlines the preparation of genomic DNA libraries for sequencing on Illumina

platforms.

Protocol Overview:

DNA Fragmentation: Start with 100-200 ng of high-quality gDNA.[18] Fragment the DNA to

the desired insert size (e.g., 350 bp or 550 bp) using sonication (e.g., Covaris).[19]

End Repair and A-tailing: The fragmented DNA is end-repaired to create blunt ends, and

then a single 'A' nucleotide is added to the 3' ends. This prevents the DNA fragments from

ligating to each other during the adapter ligation step.

Adapter Ligation: Illumina adapters, which include sequencing primer binding sites and

unique indexes, are ligated to the A-tailed DNA fragments.

Size Selection: The library is size-selected to remove fragments that are too short or too

long, typically using AMPure XP beads.
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PCR Amplification: The adapter-ligated library is amplified by PCR to enrich for fragments

that have adapters on both ends and to generate enough material for sequencing. A low

number of PCR cycles (e.g., 8 cycles) is recommended to minimize bias.[19]

Library Quantification and Quality Control: The final library is quantified using qPCR, and the

size distribution is checked using a bioanalyzer.

2.2.2. RNA-Seq Library Preparation (Illumina TruSeq Stranded mRNA Kit)

This protocol describes the preparation of mRNA libraries for transcriptome sequencing.

Protocol Overview:

mRNA Isolation: Start with 100 ng to 4 µg of total RNA.[20] Poly-A containing mRNA is

isolated from the total RNA using oligo(dT) magnetic beads.

Fragmentation and Priming: The purified mRNA is fragmented into smaller pieces.

First and Second Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into

first-strand cDNA, followed by the synthesis of the second strand to create double-stranded

cDNA.[20][21]

End Repair, A-tailing, and Adapter Ligation: Similar to the gDNA library preparation, the ds-

cDNA undergoes end repair, A-tailing, and ligation of Illumina sequencing adapters.

PCR Amplification: The library is amplified by PCR to add the indexes and generate sufficient

material for sequencing.

Library Quantification and Quality Control: The final cDNA library is quantified and its quality

is assessed as described for the gDNA library.

Data Presentation
Quantitative data from genomics and transcriptomics studies should be presented in a clear

and structured manner to allow for easy comparison and interpretation.

Table 1: Example of Carp Genome Assembly Statistics
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Feature Black Carp[5]
Bighead
Carp[22]

Koi Carp[6]
Common Carp
(Songpu)[4]

Sequencing

Technology
Nanopore, Hi-C Nanopore, Hi-C

PacBio HiFi,

ONT, Hi-C

454, Illumina,

SOLiD

Estimated

Genome Size

(Gb)

0.765 0.885 1.62 1.83

Assembled

Genome Size

(Gb)

0.848 0.857 1.56 1.69

Number of

Scaffolds

24

(chromosomes)

24

(chromosomes)

50

(chromosomes)

1,456 anchored

to linkage groups

Scaffold N50

(Mb)
34.13 33.74 30.45 1.0

Contig N50 (kb) 3,370 24,250 - 68.4

Number of

Protein-coding

Genes

37,418 23,656 50,187 52,610

BUSCO

Completeness

(%)

97.6 - 99.2 -

Table 2: Example of Carp Transcriptome Sequencing
and Analysis Results
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Parameter
Common Carp
(Transcriptome)[9][10]

Grass Carp (Development)
[11]

Sequencing Platform Roche 454 Illumina, PacBio

Total Clean Reads 1,418,591 ESTs
621 Gb (Illumina), 87 Gb

(PacBio)

Number of Assembled

Contigs/Transcripts
36,811 contigs 77,582 transcripts

Average Length (bp) 888 3,281 (median)

N50 Length (bp) 1,002 -

Mapping Rate to Reference

Genome (%)
N/A (de novo) -

Number of Annotated Genes 19,165 unique proteins 33,055 genes

Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental

and analytical workflows.

Experimental and Bioinformatic Workflows
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Genomics Workflow

Transcriptomics Workflow

Carp Tissue
(Fin Clip/Muscle)

DNA Extraction

gDNA Library
Preparation

High-Throughput
Sequencing (WGS)

De Novo Genome
Assembly

Genome Annotation Variant Calling
(SNPs, etc.)

Read Mapping to
Reference Genome

Reference Genome

Carp Tissue
(Liver, Gill, etc.)

RNA Extraction

mRNA Library
Preparation

High-Throughput
Sequencing (RNA-Seq)

Differential Gene
Expression Analysis

Functional
Enrichment Analysis
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HIF-1α Stabilization

HIF-1 Complex

HIF-1β
(ARNT)

Hypoxia Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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